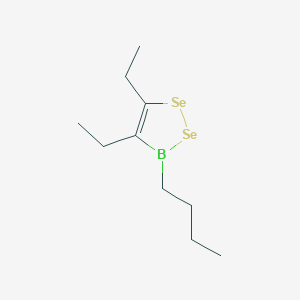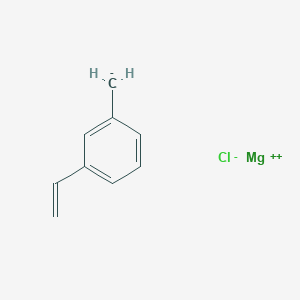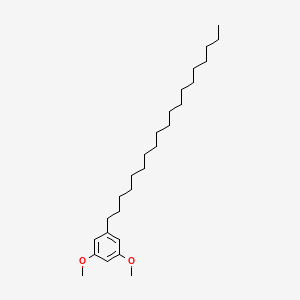![molecular formula C14H21ClN2O3 B14338874 4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 110179-61-8](/img/structure/B14338874.png)
4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C14H21ClN2O3 It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the 4-position and a hexyloxy group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkylating agent under controlled conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyridinium intermediate with a suitable carbamoylating agent, such as carbamoyl chloride, in the presence of a base.
Attachment of the Hexyloxy Group: The hexyloxy group can be attached by reacting the intermediate with a hexyloxy-containing reagent, such as hexyloxy acetic acid, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carbamoyl-1-(hexyloxycarbonylmethyl)pyridinium chloride
- 4-Carbamoyl-1-(dodecyloxycarbonylmethyl)pyridinium chloride
- 4-Carbamoyl-1-(hexadecyloxycarbonylmethyl)pyridinium chloride
Comparison
Compared to similar compounds, 4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride is unique due to its specific functional groups and structural features. These differences can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the hexyloxy group may enhance its solubility and interaction with certain biomolecules, making it distinct from other pyridinium derivatives.
Propriétés
Numéro CAS |
110179-61-8 |
|---|---|
Formule moléculaire |
C14H21ClN2O3 |
Poids moléculaire |
300.78 g/mol |
Nom IUPAC |
hexyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-2-3-4-5-10-19-13(17)11-16-8-6-12(7-9-16)14(15)18;/h6-9H,2-5,10-11H2,1H3,(H-,15,18);1H |
Clé InChI |
YWSTXSWYPJXVIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
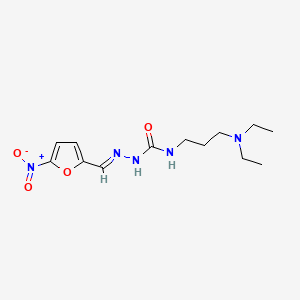
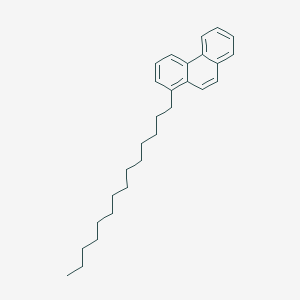

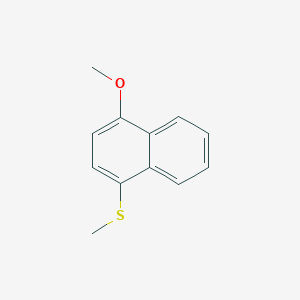
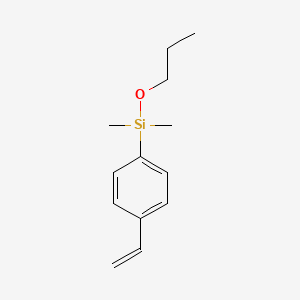

![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
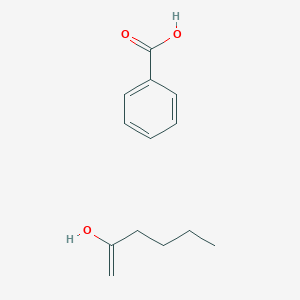
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
